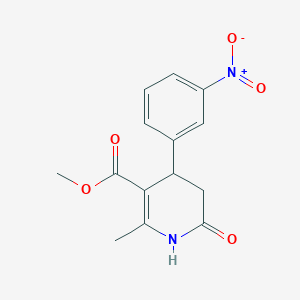
1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound is a piperidine-based analog of fentanyl, a synthetic opioid that is commonly used for pain management. However, unlike fentanyl, 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has a more selective action on the mu-opioid receptor, which makes it a promising candidate for the development of new analgesics with fewer side effects.
作用机制
The mechanism of action of 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide involves its binding to the mu-opioid receptor in the central nervous system. This binding leads to the activation of downstream signaling pathways that result in the inhibition of pain transmission. Unlike traditional opioids, this compound has a more selective action on the mu-opioid receptor, which may reduce the risk of side effects such as respiratory depression and addiction.
Biochemical and Physiological Effects
Studies have shown that 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has potent analgesic effects in animal models of pain. This compound has also been shown to have anti-inflammatory effects, which may further contribute to its analgesic properties. Additionally, this compound has been shown to have minimal effects on cardiovascular and respiratory function, which may make it a safer alternative to traditional opioids.
实验室实验的优点和局限性
One of the main advantages of 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide for lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain transmission and other physiological processes. However, one limitation of this compound is its potential for abuse and addiction, which may require special precautions in lab experiments.
未来方向
1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has great potential for the development of new analgesics with fewer side effects. Future research directions may include the optimization of the synthesis method to improve yield and purity of the final product. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential for the treatment of other conditions such as depression and anxiety. Finally, the development of new formulations and delivery methods may be explored to improve the safety and efficacy of this compound for clinical use.
合成方法
The synthesis of 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-methylbenzyl chloride with 2-furanmethanamine to form the intermediate 3-methylbenzyl-2-furanmethanamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product. This method has been optimized to yield high purity and high yield of the final product.
科学研究应用
1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an analgesic, due to its selective action on the mu-opioid receptor. Studies have shown that this compound has potent analgesic effects in animal models of pain, and it may have fewer side effects than traditional opioids such as morphine.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15-4-2-5-16(12-15)14-21-9-7-17(8-10-21)19(22)20-13-18-6-3-11-23-18/h2,4-5,12,17-18H,3,6-11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHSFAMWNDZDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)
![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)

![ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate](/img/structure/B4928277.png)
![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)
![2-bromo-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4928295.png)

![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4928300.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4928306.png)

![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4928313.png)
![5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4928318.png)
![4-[12-(4-methylphenyl)dodecanoyl]morpholine](/img/structure/B4928323.png)